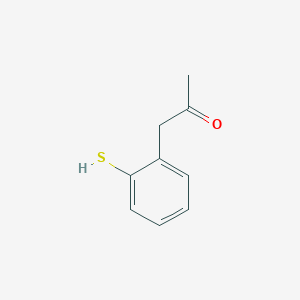
(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hemioxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-BOC-3-AMINOMETHYL-MORPHOLINE HEMIOXALATE is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a morpholine ring substituted with an aminomethyl group and protected by a tert-butoxycarbonyl (BOC) group. The hemioxalate salt form enhances its stability and solubility, making it suitable for various synthetic and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-BOC-3-AMINOMETHYL-MORPHOLINE HEMIOXALATE typically involves multiple steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a substitution reaction, often using formaldehyde and a suitable amine.
Protection with BOC Group: The amino group is then protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine.
Formation of Hemioxalate Salt: Finally, the hemioxalate salt is formed by reacting the BOC-protected compound with oxalic acid.
Industrial Production Methods
Industrial production of (S)-4-BOC-3-AMINOMETHYL-MORPHOLINE HEMIOXALATE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-4-BOC-3-AMINOMETHYL-MORPHOLINE HEMIOXALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted morpholine derivatives, which can be further utilized in synthetic and medicinal chemistry.
科学研究应用
(S)-4-BOC-3-AMINOMETHYL-MORPHOLINE HEMIOXALATE has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound serves as a building block for the development of biologically active molecules.
Medicine: It is utilized in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (S)-4-BOC-3-AMINOMETHYL-MORPHOLINE HEMIOXALATE involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The BOC group provides protection during synthetic processes, ensuring the compound’s stability and reactivity.
相似化合物的比较
Similar Compounds
(S)-4-BOC-3-AMINOMETHYL-PIPERIDINE HEMIOXALATE: Similar structure but with a piperidine ring.
(S)-4-BOC-3-AMINOMETHYL-PYRROLIDINE HEMIOXALATE: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
(S)-4-BOC-3-AMINOMETHYL-MORPHOLINE HEMIOXALATE is unique due to its morpholine ring, which imparts distinct chemical and biological properties. The presence of the BOC group enhances its stability, making it a valuable intermediate in various synthetic applications.
属性
分子式 |
C22H42N4O10 |
|---|---|
分子量 |
522.6 g/mol |
IUPAC 名称 |
tert-butyl (3S)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid |
InChI |
InChI=1S/2C10H20N2O3.C2H2O4/c2*1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11;3-1(4)2(5)6/h2*8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t2*8-;/m00./s1 |
InChI 键 |
OSTYSECWYZMKTJ-QXGOIDDHSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCOC[C@@H]1CN.CC(C)(C)OC(=O)N1CCOC[C@@H]1CN.C(=O)(C(=O)O)O |
规范 SMILES |
CC(C)(C)OC(=O)N1CCOCC1CN.CC(C)(C)OC(=O)N1CCOCC1CN.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid](/img/structure/B14056392.png)













